molecular formula C14H15ClN2O2S B12716524 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one CAS No. 284681-69-2

6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B12716524
CAS No.: 284681-69-2
M. Wt: 310.8 g/mol
InChI Key: KHMJZVOYEGSHAZ-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the sec-Butoxy Group: This step may involve the alkylation of the pyrimidinone core using sec-butyl halides in the presence of a base.

    Attachment of the 3-chloro-phenylsulfanyl Group: This can be done through nucleophilic substitution reactions where the pyrimidinone core reacts with 3-chloro-phenylsulfanyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidinone ring or the phenylsulfanyl group, potentially leading to the formation of dihydropyrimidinones or thiophenols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and butoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the nature of the substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyrimidinones or thiophenols.

Scientific Research Applications

6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidinone derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological or chemical activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the sec-butoxy group.

    6-sec-Butoxy-2-phenylsulfanyl-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.

    6-sec-Butoxy-2-(3-methyl-phenylsulfanyl)-3H-pyrimidin-4-one: Has a methyl group instead of a chloro group on the phenyl ring.

Uniqueness

The presence of both the sec-butoxy group and the 3-chloro-phenylsulfanyl group in 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

CAS No.

284681-69-2

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3-chlorophenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

KHMJZVOYEGSHAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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